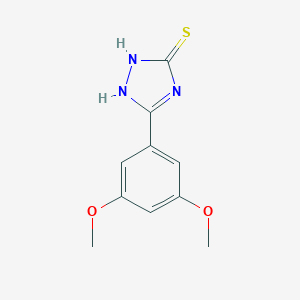
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is an organic compound with a unique structure that includes a chlorinated propyl group and a tetrahydrophthalazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropylamine and 3-methylphthalic anhydride.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield the desired tetrahydrophthalazine derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is also common.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced tetrahydrophthalazine derivatives.
Substitution: Azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The chloropropyl group can participate in nucleophilic substitution reactions, while the tetrahydrophthalazine core may interact with biological macromolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-chloropropyl)-1,2,3,4-tetrahydrophthalazine-1,4-dione: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione: Lacks the chloropropyl group, which may reduce its potential for nucleophilic substitution reactions.
Uniqueness
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is unique due to the presence of both the chloropropyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13ClN2O2 |
|---|---|
Peso molecular |
252.69g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-3-methylphthalazine-1,4-dione |
InChI |
InChI=1S/C12H13ClN2O2/c1-14-11(16)9-5-2-3-6-10(9)12(17)15(14)8-4-7-13/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
SMUMSCNBASXYCR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=O)N1CCCCl |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=O)N1CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-{[(4-Methyl-2-pyrimidinyl)amino]sulfonyl}anilino)carbonyl]benzoic acid](/img/structure/B385915.png)


![2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B385919.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B385921.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)


![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B385933.png)



